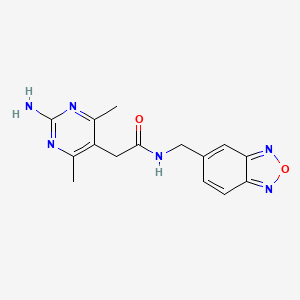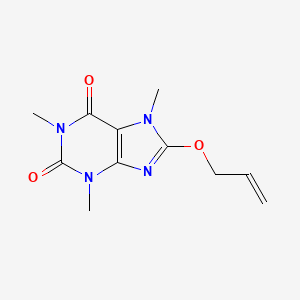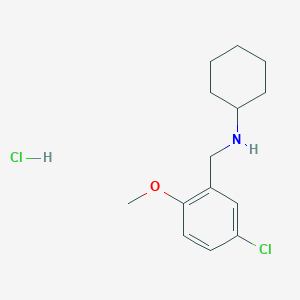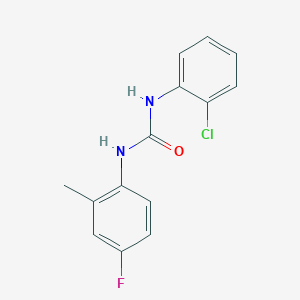![molecular formula C23H22N2O2 B5371504 2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile, also known as FGIN-1-27, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research, particularly in the field of neuroscience, due to its potential therapeutic applications for various neurological disorders.
Mecanismo De Acción
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile acts as a selective antagonist of the mGluR5 receptor, which is a type of G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, this compound can modulate the release of various neurotransmitters and regulate the activity of various brain regions. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, such as dopamine, glutamate, and GABA, and regulate the activity of various brain regions, such as the prefrontal cortex, hippocampus, and amygdala. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, its ability to modulate the release of various neurotransmitters, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments, such as its relatively high cost, its potential toxicity at high doses, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile. One area of research is to further investigate its potential therapeutic applications in various neurological disorders, such as anxiety, depression, addiction, and schizophrenia. Another area of research is to explore its mechanism of action in more detail, particularly in relation to its effects on neurotransmitter release and brain activity. Finally, there is a need to develop more effective and efficient synthesis methods for this compound, as well as to improve its pharmacokinetic properties for potential clinical use.
Métodos De Síntesis
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile can be synthesized through a multi-step process, starting with the reaction of 2-furylboronic acid with 2-bromo-5-chlorobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then treated with benzylamine and morpholine to form the final product, this compound. The purity of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to modulate the release of various neurotransmitters, such as dopamine, glutamate, and GABA, and to regulate the activity of various brain regions, such as the prefrontal cortex, hippocampus, and amygdala. This compound has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Propiedades
IUPAC Name |
2-[5-[(2-benzylmorpholin-4-yl)methyl]furan-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c24-15-19-8-4-5-9-22(19)23-11-10-20(27-23)16-25-12-13-26-21(17-25)14-18-6-2-1-3-7-18/h1-11,21H,12-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPBFCRTZNXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(O2)C3=CC=CC=C3C#N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)
![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)


![N-[3-(4-morpholinyl)propyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5371496.png)
![(3aR*,5S*,6S*,7aS*)-2-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5371511.png)